1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo-

Descripción general

Descripción

1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- is a useful research compound. Its molecular formula is C11H6F17IO and its molecular weight is 604.04 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

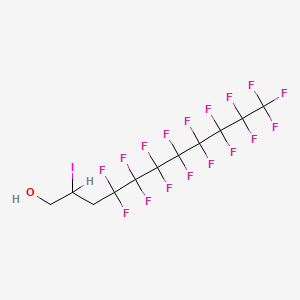

1-Undecanol, specifically the compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo-, is a unique fatty alcohol with significant biological activity. This compound is notable for its fluorinated structure which imparts distinct properties that can influence its biological interactions. The following sections will explore its chemical characteristics, biological effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a long carbon chain with multiple fluorine substitutions. Its structure can be represented as follows:

- Chemical Formula : C11H24O

- IUPAC Name : 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-heptadecafluoro-2-iodo-undecanol

- Molecular Weight : Approximately 372.3 g/mol

This compound belongs to the class of organic compounds known as fatty alcohols and is recognized for its hydrophobic nature and low solubility in water .

Antimicrobial Properties

Research indicates that fatty alcohols like 1-undecanol exhibit antimicrobial activity. A study demonstrated that long-chain alcohols can disrupt microbial membranes leading to cell lysis. The presence of fluorinated groups may enhance this activity by increasing membrane permeability or altering lipid bilayer interactions .

Cytotoxicity and Cell Viability

The cytotoxic effects of fluorinated fatty alcohols have been evaluated in various cell lines. In vitro assays suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity could be attributed to the differential uptake and metabolism of the compound in malignant versus healthy tissues .

Endocrine Disruption

Fluorinated compounds are often scrutinized for their potential endocrine-disrupting effects. Studies have shown that certain perfluorinated compounds can bind to hormone receptors and interfere with hormonal signaling pathways. Although specific data on the heptadecafluoro-2-iodo variant is limited, its structural similarity to other known endocrine disruptors warrants further investigation into its biological effects on hormonal systems .

Case Studies

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 372.3 g/mol |

| Solubility | Slightly soluble in water |

| Flash Point | 121 °C |

| Antimicrobial Activity | Effective against various bacteria |

| Study Type | Findings |

|---|---|

| Antimicrobial Efficacy | Significant at >0.5% |

| Cytotoxicity | Selective towards cancer cells |

Aplicaciones Científicas De Investigación

1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- is a specialized compound that has gained attention for its unique properties and potential applications in various scientific fields. This article will explore its applications in scientific research and industry, supported by relevant data and case studies.

Fluorous Phase Separation

The compound is utilized in fluorous phase separation techniques. Due to its high fluorine content, it can be effectively used to separate organic compounds in complex mixtures. This property is particularly valuable in synthetic organic chemistry where purification of products is essential.

Case Study: In a study involving the synthesis of complex organic molecules, 1-undecanol derivatives were employed to facilitate the separation of desired products from byproducts using fluorous solid-phase extraction methods .

Catalysis

Fluorinated alcohols like 1-undecanol derivatives have been explored as catalysts in various chemical reactions. Their ability to stabilize transition states and influence reaction pathways has been documented.

Research Findings: A recent study demonstrated that fluorous boronic acid catalysts integrated with 1-undecanol derivatives showed enhanced catalytic activity in dehydrative condensation reactions. The results indicated higher yields compared to traditional catalysts .

Material Science

The compound's hydrophobic nature makes it suitable for applications in material science, particularly in the development of coatings and surfaces that require low surface energy.

Data Table: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Coatings | Used to create hydrophobic surfaces | |

| Surface Modifications | Enhances durability and resistance to corrosion |

Biomedical Applications

Research has indicated potential biomedical applications for fluorinated compounds due to their biocompatibility and ability to modify biological interactions.

Case Study: In drug delivery systems, 1-undecanol derivatives have been investigated for their ability to enhance the solubility and stability of pharmaceutical compounds. Studies suggest that these derivatives can improve the bioavailability of certain drugs .

Environmental Impact and Safety

While fluorinated compounds are beneficial in many applications, their environmental impact has raised concerns. Regulatory bodies are investigating the long-term effects of such compounds on ecosystems.

Findings: Studies have shown that highly fluorinated substances can accumulate in biological systems and may pose risks to human health and the environment. Therefore, ongoing research focuses on developing safer alternatives or methods for degradation .

Q & A

Q. Basic: How can researchers design experiments to optimize the synthesis of this compound given its fluorinated chain and iodine substituent?

Methodological Answer:

The synthesis of this compound requires careful selection of fluorinated precursors and iodination strategies. For example, fluorinated oxazolidinone chiral auxiliaries (e.g., derivatives like 209b or 211a in ) can serve as intermediates. Key steps include:

- Precursor Selection : Use perfluorinated alkyl iodides (e.g., perfluorodecyl iodide, as in ) to introduce the fluorinated chain.

- Iodination : Employ controlled radical iodination or nucleophilic substitution to attach the iodine atom at the 2-position.

- Purification : Utilize column chromatography with fluorophilic stationary phases to separate byproducts, leveraging differences in polarity caused by fluorine content .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for resolving fluorinated regions, while NMR identifies the alcohol and iodine-proximal protons. NMR can confirm backbone connectivity.

- Mass Spectrometry (HRMS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., molecular formula , exact mass 573.9086 as in ).

- FT-IR : Bands near 500–600 cm confirm C-I stretches, while O-H stretches (~3300 cm) indicate the alcohol group .

Q. Advanced: How do competing electronic effects of fluorine and iodine influence reaction mechanisms in catalytic applications?

Methodological Answer:

The electron-withdrawing fluorine atoms stabilize adjacent carbon centers, while the iodine atom introduces polarizability and weak C-I bond reactivity. For example:

- Catalytic Cross-Coupling : Fluorine’s inductive effect deactivates the carbon chain, requiring Pd/Cu catalysts to activate the C-I bond for Suzuki-Miyaura couplings.

- Radical Reactions : The C-I bond’s low bond dissociation energy (~50 kcal/mol) facilitates homolytic cleavage under UV light, enabling fluorinated radical intermediates. Computational studies (DFT) can map transition states to optimize selectivity .

Q. Advanced: What contradictions exist in reported thermodynamic data for perfluoroalkyl-iodo compounds, and how can they be resolved?

Methodological Answer:

Discrepancies in enthalpy of vaporization () or phase-change data often arise from impurities or incomplete fluorination. For example:

- Data Validation : Cross-reference experimental values (e.g., thermochemistry in ) with computational predictions (Gaussian or COSMO-RS).

- Controlled Replication : Synthesize batches with ≥99% purity (HPLC, GC-MS) and measure properties under inert atmospheres to avoid hydrolysis .

Q. Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Store at in amber vials under argon to prevent photolytic C-I bond cleavage and moisture absorption ().

- Handling : Use fluoropolymer-coated labware (e.g., PTFE) to minimize adhesion. Conduct reactions in anhydrous solvents (e.g., DMF or THF) with molecular sieves .

Q. Advanced: How can computational modeling predict the environmental persistence or bioaccumulation potential of this compound?

Methodological Answer:

- QSAR Models : Use quantitative structure-activity relationships to estimate log (octanol-water partition coefficient). The compound’s high fluorine content suggests low bioavailability but extreme persistence.

- Molecular Dynamics : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess bioaccumulation risks.

- EPI Suite : EPA-approved software can predict half-lives in air/water/soil based on structural descriptors .

Q. Notes

Propiedades

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17IO/c12-4(13,1-3(29)2-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,30H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOHMWCTVWXSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895468 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-iodoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-45-7 | |

| Record name | 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-iodoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.